Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate

Lipophilicity ADME Drug Design

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate (CAS 1495146-87-6) is a uniquely substituted fluorinated β-amino ester offering a balanced LogP (~0.1–0.5) and ideal hydrogen-bonding capacity (6 acceptors, 1 donor, tPSA 52.3 Ų). Unlike analogs with higher lipophilicity or the free carboxylic acid form (LogP -2.48), this ester provides optimal membrane permeability, aqueous solubility, and synthetic versatility. Its aminomethyl (-CH2NH2) handle and methyl ester enable facile derivatization for peptidomimetics, protease/kinase/GPCR inhibitors, and agrochemical leads. The trifluoromethyl group enhances metabolic stability and enables 19F NMR probing. At ≥98% purity, this building block ensures reproducibility in SAR campaigns.

Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
Cat. No. B15325887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(aminomethyl)-4,4,4-trifluorobutanoate
Molecular FormulaC6H10F3NO2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CN)C(F)(F)F
InChIInChI=1S/C6H10F3NO2/c1-12-5(11)2-4(3-10)6(7,8)9/h4H,2-3,10H2,1H3
InChIKeyJKGVZTYBOLYLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate: A Strategic Fluorinated β-Amino Ester Intermediate for Pharmaceutical and Agrochemical Research


Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate (CAS 1495146-87-6, C6H10F3NO2, MW 185.14 g/mol) is a fluorinated β-amino ester featuring both a trifluoromethyl (-CF3) group and a primary aminomethyl (-CH2NH2) moiety on a butanoate backbone [1]. The compound exhibits an XLogP3-AA of 0.5 and a topological polar surface area (tPSA) of 52.3 Ų [1]. Its unique substitution pattern distinguishes it from other trifluoromethyl-containing amino acid derivatives and positions it as a versatile chiral building block for the synthesis of peptidomimetics and enzyme inhibitors .

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate: Why Interchanging with Other Fluorinated β-Amino Esters Compromises Property Profiles


While several fluorinated β-amino esters exist, their physicochemical properties—particularly lipophilicity, hydrogen-bonding capacity, and steric environment—vary substantially depending on the position of the amino and trifluoromethyl groups. For example, the target compound exhibits a lipophilicity (LogP ~0.1–0.5) that is significantly lower than that of its isomer methyl 2-amino-4,4,4-trifluorobutanoate (LogP ~1.94) , yet higher than that of the corresponding carboxylic acid form (LogP -2.48) . These differences directly impact membrane permeability, aqueous solubility, and metabolic stability in downstream applications [1]. Consequently, substituting Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate with a closely related analog without accounting for these specific property differentials can lead to unpredictable outcomes in synthetic yield, biological activity, or formulation behavior. The quantitative evidence below demonstrates where this compound offers verifiable differentiation meaningful for scientific selection.

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate: Verifiable Differentiation Against Closest Analogs


Lipophilicity (LogP) Optimization for Balanced Membrane Permeability and Aqueous Solubility

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate exhibits an XLogP3-AA of 0.5 and a vendor-reported LogP of 0.105 [1]. In contrast, the isomeric methyl 2-amino-4,4,4-trifluorobutanoate has a substantially higher LogP of 1.94 , while the carboxylic acid analog (3-(aminomethyl)-4,4,4-trifluorobutanoic acid) displays a markedly lower LogP of -2.48 . This intermediate LogP value offers a balanced lipophilicity profile conducive to both membrane permeability and aqueous solubility—a critical factor for oral bioavailability and formulation compatibility.

Lipophilicity ADME Drug Design β-Amino Esters

Metabolic Stability Enhancement via Trifluoromethyl Substitution

The trifluoromethyl (-CF3) group confers enhanced resistance to oxidative metabolism by cytochrome P450 enzymes, a well-established class-level advantage of fluorinated amino acid derivatives over their non-fluorinated counterparts [1][2]. While direct comparative metabolic stability data for Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate is not available, the presence of the CF3 group at the β-position is expected to provide superior metabolic stability relative to non-fluorinated analogs such as methyl 3-(aminomethyl)butanoate, based on extensive literature precedence [1][3].

Metabolic Stability Cytochrome P450 Fluorinated Building Blocks Peptidomimetics

Purity Specification and Batch-to-Batch Consistency for Reproducible Synthesis

Commercially available Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate is offered at 98% purity by multiple suppliers . This high purity specification, comparable to the hydrochloride salt form (also 98% purity, CAS 2174002-42-5) , ensures minimal batch-to-batch variability in downstream reactions. Lower purity grades of analogous β-amino esters are often encountered with other suppliers, which can introduce confounding impurities and reduce synthetic yields.

Purity QC Synthetic Intermediate Medicinal Chemistry

Hydrogen Bond Acceptor/Donor Profile for Optimized Molecular Interactions

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate possesses 6 hydrogen bond acceptors and 1 hydrogen bond donor [1]. In comparison, methyl 3-amino-4,4,4-trifluorobutyrate (CAS 748746-28-3) has only 6 hydrogen bond acceptors and 1 hydrogen bond donor as well , but the additional methylene spacer in the target compound alters the spatial orientation of the amino group. Furthermore, the topological polar surface area (tPSA) of the target compound is 52.3 Ų [1], while methyl 3-amino-4,4,4-trifluorobutyrate exhibits a tPSA of 52.32 Ų . The subtle differences in H-bond donor placement influence the compound's ability to form specific interactions with biological targets such as proteases, kinases, and GPCRs.

H-bonding Target Engagement Pharmacophore Modeling β-Amino Esters

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate: Evidence-Based Application Scenarios for Medicinal Chemistry, Agrochemical, and Chemical Biology Programs


Synthesis of Metabolically Stabilized Peptidomimetics and β-Peptides

The compound's balanced LogP (0.1–0.5) and CF3-mediated metabolic stability [1][2] make it an ideal building block for incorporating a fluorinated β-amino acid moiety into peptidomimetics. Its aminomethyl side chain provides a flexible handle for further derivatization, while the ester functionality allows for facile coupling to amine nucleophiles. This is particularly valuable in the development of orally bioavailable peptide-based therapeutics where enhanced metabolic stability and membrane permeability are critical design criteria [3].

Development of Selective Enzyme Inhibitors Requiring Tailored Hydrogen-Bonding Geometry

With 6 H-bond acceptors and 1 H-bond donor arranged in a unique spatial configuration [4], this compound serves as a versatile scaffold for the construction of enzyme inhibitors targeting proteases, kinases, or GPCRs. The trifluoromethyl group not only improves metabolic stability but also can engage in orthogonal multipolar interactions with protein backbones, enhancing binding affinity. The 98% purity specification ensures consistent performance in structure-activity relationship (SAR) studies.

Agrochemical Lead Optimization for Enhanced Crop Protection Agents

The intermediate lipophilicity and potential for improved membrane penetration [1] position this compound as a candidate for the synthesis of fluorinated agrochemicals. Trifluoromethyl-containing β-amino acid derivatives have been successfully incorporated into fungicides and herbicides, where the CF3 group enhances bioavailability and target-site delivery. The free amino group allows for easy conjugation to diverse agrochemical pharmacophores.

Chemical Biology Probe Development for Target Validation

The compound's well-defined physicochemical profile and high purity make it suitable for the synthesis of chemical biology probes. Its aminomethyl group can be functionalized with biotin, fluorescent dyes, or photoaffinity tags, enabling target identification and validation studies. The trifluoromethyl group serves as a useful 19F NMR probe for monitoring binding interactions and conformational changes in protein targets.

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